molecular formula C13H14N2O2 B12608586 Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate CAS No. 647841-38-1

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate

Cat. No.: B12608586
CAS No.: 647841-38-1
M. Wt: 230.26 g/mol
InChI Key: RBQFVUCVQPFAFR-UHFFFAOYSA-N
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Description

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzoate ester linked to an imidazole ring substituted with two methyl groups at positions 4 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method involves the reaction of 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst to form the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group may undergo hydrolysis, releasing the active imidazole derivative.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but without the methyl groups on the imidazole ring.

    1,3-Dimethyl-1H-imidazol-3-ium derivatives: Compounds with similar imidazole cores but different substituents.

Uniqueness

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also adds to its versatility in various applications .

Properties

CAS No.

647841-38-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 3-(4,5-dimethylimidazol-1-yl)benzoate

InChI

InChI=1S/C13H14N2O2/c1-9-10(2)15(8-14-9)12-6-4-5-11(7-12)13(16)17-3/h4-8H,1-3H3

InChI Key

RBQFVUCVQPFAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)OC)C

Origin of Product

United States

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